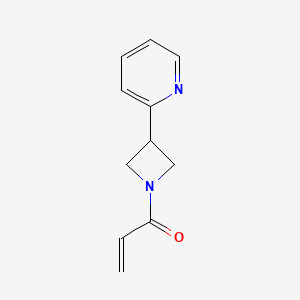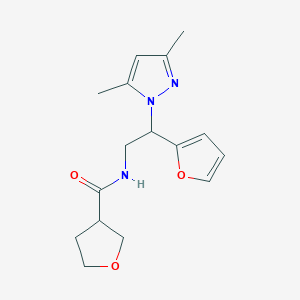
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide often involves multistep chemical reactions that incorporate furanyl and pyranyl derivatives, as well as pyrazole scaffolds. For instance, the reaction of silylated imidazole and pyrazole carboxamides with chlorotetrahydrofuran can yield tetrahydrofuran-2-yl derivatives, showcasing the complexity and versatility in synthesizing such compounds (Earl & Townsend, 1979). The synthesis routes can be tailored to introduce specific functional groups, enabling the targeted exploration of chemical and physical properties.
Molecular Structure Analysis
The molecular structure of compounds containing furan and pyrazole moieties, such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide, is characterized by spectroscopic methods like FT–IR, 1H NMR, and UV–visible analyses. These techniques provide insights into the molecular interactions, such as hydrogen bonding and electronic configurations, which are crucial for understanding the compound's reactivity and stability. Quantum chemical calculations, including molecular electrostatic potential (MEP) and natural bond orbital (NBO) interactions, offer further elucidation of the molecular structure and its implications for chemical behavior (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
Compounds with structures similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide participate in a range of chemical reactions, contributing to their versatile chemical properties. These reactions include aldol condensation, cyclization, and condensation reactions that yield a variety of heterocyclic compounds. Such reactivity is pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of functional groups like carboxamide allows for further functionalization and modification, enhancing the compound's utility in various chemical contexts (El-Essawy & Rady, 2011).
Applications De Recherche Scientifique
Synthesis and Antileukemic Activities
Research on furanyl and pyranyl derivatives, including those related to the chemical structure , has shown their synthesis from reactions with silylated compounds and tested for antileukemic activity. These derivatives were compared to ribosyl derivatives of similar compounds, indicating the exploration of their potential therapeutic applications (Earl & Townsend, 1979).
Synthesis of Thio- and Furan-fused Heterocycles
The synthesis of a novel class of compounds incorporating furan-fused heterocycles has been reported, starting from corresponding acid derivatives. This research illustrates the chemical flexibility and potential pharmaceutical relevance of these compounds, demonstrating advanced synthetic techniques and possible applications in drug discovery (Ergun et al., 2014).
Amplification of Phleomycin
Studies have also explored the condensation of certain compounds to yield derivatives with pyridinyl, furanyl, and other substituents, showing how these compounds can serve as amplifiers of phleomycin against specific bacteria. This application highlights the potential of these chemical structures in enhancing the efficacy of existing antimicrobial agents (Brown & Cowden, 1982).
Antimicrobial and Anticancer Activities
Further research into the chemical space surrounding N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide has led to the discovery of compounds with significant antimicrobial and anticancer activities. These studies involve the synthesis of pyridines, thioamides, and other derivatives, assessing their biological activities and offering insights into their potential as therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-8-12(2)19(18-11)14(15-4-3-6-22-15)9-17-16(20)13-5-7-21-10-13/h3-4,6,8,13-14H,5,7,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDYOVEWOTROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCOC2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

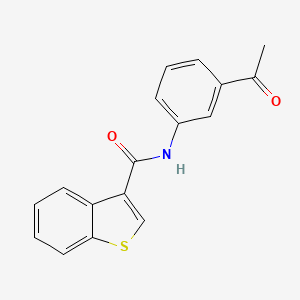
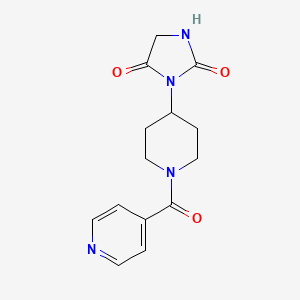
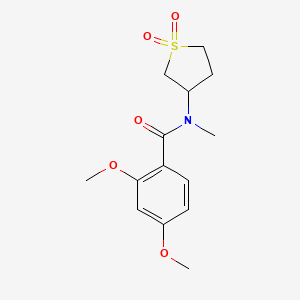
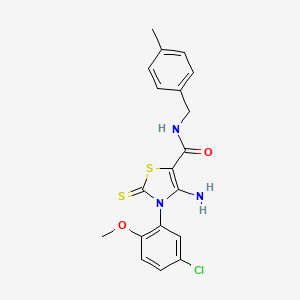


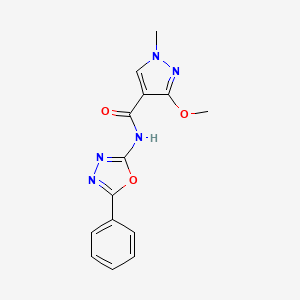
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)
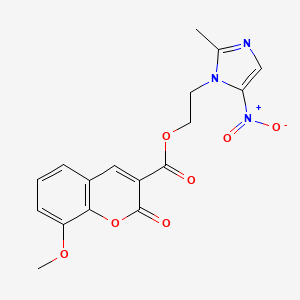
![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)
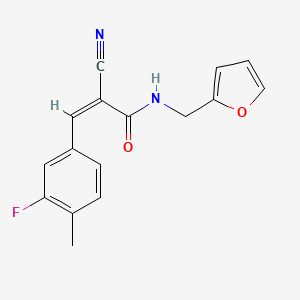
![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
